4-(1-Bromoethyl)pyridine
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Overview
Description
4-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromine atom is attached to the ethyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Bromoethyl)pyridine can be synthesized through the bromination of 4-ethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using NBS or similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)pyridine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN2) where the bromine atom is replaced by various nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 4-(1-hydroxyethyl)pyridine, 4-(1-alkoxyethyl)pyridine, or 4-(1-aminoethyl)pyridine.
Oxidation Products: Oxidation can yield pyridine carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-(1-Bromoethyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its ability to form various derivatives with potential biological activity.
Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)pyridine in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced. This intermediate can then undergo further transformations depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but with a bromomethyl group instead of a bromoethyl group.
4-(Chloromethyl)pyridine: Contains a chloromethyl group, which is less reactive compared to the bromoethyl group.
4-(1-Chloroethyl)pyridine: Similar to 4-(1-Bromoethyl)pyridine but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromoethyl group, which makes it more reactive in substitution reactions compared to its chloro analogs. This increased reactivity can be advantageous in various synthetic applications .
Properties
IUPAC Name |
4-(1-bromoethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-2-4-9-5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGPTRHMCXOWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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